Cas no 1158552-88-5 (2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE)

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE 化学的及び物理的性質
名前と識別子
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- 2-(4-bromo-1H-indol-1-yl)ethan-1-amine
- 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE
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- インチ: 1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2
- InChIKey: BUGXKILNEZQGPX-UHFFFAOYSA-N
- SMILES: N1(CCN)C2=C(C(Br)=CC=C2)C=C1
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4395807-1.0g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 1g |
$971.0 | 2023-05-31 | |
Enamine | EN300-4395807-2.5g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 2.5g |
$1903.0 | 2023-05-31 | |
Enamine | EN300-4395807-0.5g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 0.5g |
$758.0 | 2023-05-31 | |
A2B Chem LLC | AX60109-2.5g |
2-(4-bromo-1h-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
1PlusChem | 1P01ELOT-100mg |
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |
1158552-88-5 | 95% | 100mg |
$479.00 | 2023-12-26 | |
1PlusChem | 1P01ELOT-500mg |
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |
1158552-88-5 | 95% | 500mg |
$999.00 | 2023-12-26 | |
Enamine | EN300-4395807-5.0g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 5g |
$2816.0 | 2023-05-31 | |
Enamine | EN300-4395807-0.05g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 0.05g |
$226.0 | 2023-05-31 | |
Enamine | EN300-4395807-10.0g |
2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
1158552-88-5 | 95% | 10g |
$4176.0 | 2023-05-31 | |
Aaron | AR01ELX5-250mg |
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |
1158552-88-5 | 95% | 250mg |
$687.00 | 2025-02-10 |
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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7. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINEに関する追加情報
Introduction to 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE (CAS No. 1158552-88-5)
2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE, also known by its CAS number 1158552-88-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a brominated indole moiety and an ethylamine side chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE is defined by the presence of a bromine atom at the 4-position of the indole ring, which imparts specific electronic and steric properties to the molecule. The ethylamine side chain further enhances its solubility and bioavailability, making it an attractive candidate for various pharmaceutical applications. Recent studies have highlighted the compound's potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of neurological disorders.
In the context of medicinal chemistry, 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with specific receptors and enzymes makes it a valuable tool for understanding the molecular mechanisms underlying various diseases. For instance, research has shown that this compound can act as a potent and selective serotonin receptor agonist, which has implications for the treatment of conditions such as depression, anxiety, and sleep disorders.
Clinical trials have also explored the safety and efficacy of 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE. Preliminary results indicate that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life. These characteristics are essential for developing drugs that can be administered conveniently and effectively. Additionally, preclinical studies have demonstrated that the compound has low toxicity and does not exhibit significant adverse effects at therapeutic doses.
The structural versatility of 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE has also led to its use in combinatorial chemistry approaches. By modifying the ethylamine side chain or introducing additional functional groups to the indole ring, researchers can generate a library of analogs with varying biological activities. This approach has been instrumental in identifying compounds with enhanced potency and selectivity, which can be further optimized for clinical use.
In addition to its potential as a therapeutic agent, 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE has been studied for its role in neurodegenerative diseases. Research suggests that it may have neuroprotective properties, potentially due to its ability to modulate oxidative stress and inflammation. These findings open up new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE involves several well-established chemical reactions, including bromination of the indole ring and subsequent coupling with an ethylamine derivative. The synthetic route is highly reproducible and scalable, making it suitable for large-scale production in industrial settings. Advances in synthetic methodologies have also led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of manufacturing this compound.
In conclusion, 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE (CAS No. 1158552-88-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activities and pharmacological properties, make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
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